Synthetic Yield, Purity, and Green Chemistry Metrics: 2nd-Generation Process vs. Original 1st-Generation Route
The second-generation synthetic route for 3-ethyl-4-hydroxy-5-methylbenzonitrile, published by Schäfer and Fleischer (Idorsia Pharmaceuticals), was directly compared to the original first-generation route. The original route proceeded from 2-ethyl-6-methylaniline through para-bromination, cyanation, and Sandmeyer hydroxylation, delivering the product with 40–45% overall yield and a Process Mass Intensity (PMI) of 210 [1]. The new route employed Sandmeyer hydroxylation, para-selective Duff formylation, and HOSA-promoted nitrile formation, achieving 69% overall yield (a 53–73% relative improvement), 99.3% purity (a/a), and a vastly improved PMI of 81 (a 61% reduction in waste intensity) [1]. The new process was demonstrated at 400 g scale and avoids DMF (classified as a Substance of Very High Concern under EU REACH), eliminates the safety-critical cyanation step, and replaces laborious workup procedures with streamlined isolation [1].
| Evidence Dimension | Overall synthetic yield |
|---|---|
| Target Compound Data | 69% overall yield (2nd-gen route) |
| Comparator Or Baseline | 40–45% overall yield (original 1st-gen route) |
| Quantified Difference | Absolute increase of 24–29 percentage points; relative improvement of 53–73% |
| Conditions | Multi-kg scale process; original route: bromination/cyanation/Sandmeyer hydroxylation from 2-ethyl-6-methylaniline; new route: Sandmeyer hydroxylation/Duff formylation/HOSA nitrile formation at 400 g scale |
Why This Matters
A 53–73% relative yield improvement combined with 61% waste reduction directly translates to lower cost per kilogram, reduced environmental compliance burden, and scalable supply security for procurement decisions involving multi-kilogram or larger quantities.
- [1] Schäfer G, Fleischer T. Development of a 2nd Generation Process for 3-Ethyl-4-Hydroxy-5-Methylbenzonitrile – A Key Building Block of S1P1 Receptor Modulator Cenerimod – through a Non-Classical Nitrile Formation Using Hydroxylamine-O-sulfonic Acid (HOSA). Helvetica Chimica Acta, 2023; 106(12): e202300167. View Source
